molecular formula C8H11NO B12839222 (S)-2-(pyridin-2-yl)propan-1-ol

(S)-2-(pyridin-2-yl)propan-1-ol

Cat. No.: B12839222
M. Wt: 137.18 g/mol
InChI Key: OXZXELXVPQSDGR-SSDOTTSWSA-N
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Description

(S)-2-(pyridin-2-yl)propan-1-ol is a chiral alcohol with a pyridine ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(pyridin-2-yl)propan-1-ol typically involves the enantioselective reduction of 2-(pyridin-2-yl)propan-1-one. One common method is the asymmetric transfer hydrogenation using a chiral catalyst. The reaction conditions often include a hydrogen donor such as isopropanol and a chiral ruthenium or rhodium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(pyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2-(pyridin-2-yl)propan-1-one.

    Reduction: The compound can be reduced to form the corresponding alkane, 2-(pyridin-2-yl)propane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products

    Oxidation: 2-(pyridin-2-yl)propan-1-one

    Reduction: 2-(pyridin-2-yl)propane

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

(S)-2-(pyridin-2-yl)propan-1-ol has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.

    Materials Science: It is used in the preparation of functional materials, such as ligands for metal complexes.

Mechanism of Action

The mechanism of action of (S)-2-(pyridin-2-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the chiral center can provide enantioselectivity in binding.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(pyridin-2-yl)propan-1-ol: The enantiomer of (S)-2-(pyridin-2-yl)propan-1-ol with similar chemical properties but different biological activity.

    2-(pyridin-2-yl)ethanol: A related compound with a shorter carbon chain.

    2-(pyridin-2-yl)propan-1-one: The oxidized form of this compound.

Uniqueness

This compound is unique due to its chiral nature, which can impart enantioselectivity in chemical reactions and biological interactions. This property makes it valuable in asymmetric synthesis and drug development.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(2S)-2-pyridin-2-ylpropan-1-ol

InChI

InChI=1S/C8H11NO/c1-7(6-10)8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3/t7-/m1/s1

InChI Key

OXZXELXVPQSDGR-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CO)C1=CC=CC=N1

Canonical SMILES

CC(CO)C1=CC=CC=N1

Origin of Product

United States

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